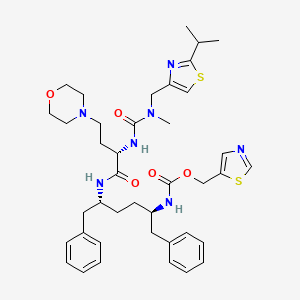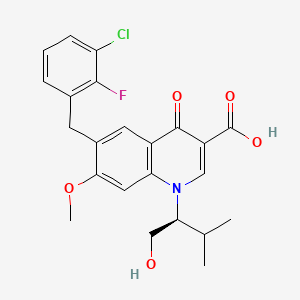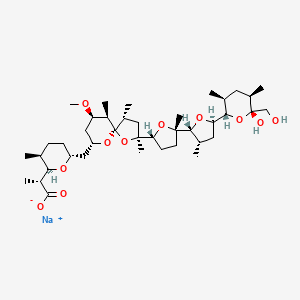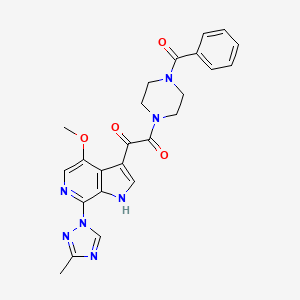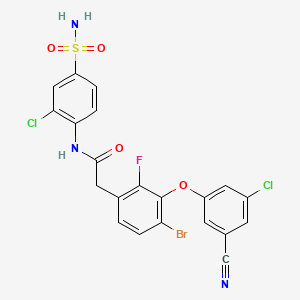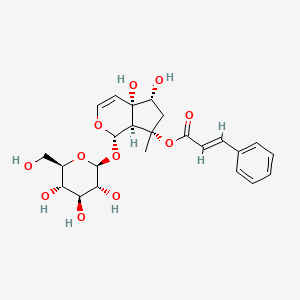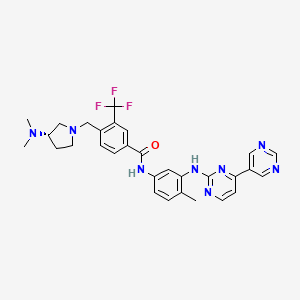
Bafetinib
Descripción general
Descripción
Bafetinib, también conocido como NS-187 o INNO-406, es un fármaco anticancerígeno experimental desarrollado por Nippon Shinyaku y licenciado a CytRx. Es un inhibidor dual potente y selectivo de las tirosina quinasas Lyn y Bcr-Abl. This compound se creó para abordar la resistencia emergente a imatinib, el primer inhibidor de la tirosina quinasa Bcr-Abl, y ha demostrado eficacia contra varias mutaciones puntuales en la quinasa Bcr-Abl .
Aplicaciones Científicas De Investigación
Química: Bafetinib se utiliza como compuesto modelo para estudiar las relaciones estructura-actividad de los inhibidores de la tirosina quinasa.
Biología: El compuesto se utiliza para estudiar el papel de las quinasas Lyn y Bcr-Abl en las vías de señalización celular y su participación en la progresión del cáncer.
Medicina: this compound se está investigando por su posible uso en el tratamiento de la leucemia mieloide crónica, la leucemia linfoblástica aguda y otros cánceres resistentes a imatinib.
Industria: El compuesto se utiliza en el desarrollo de nuevos inhibidores de la tirosina quinasa con mayor eficacia y menos efectos secundarios .
Mecanismo De Acción
Bafetinib ejerce sus efectos inhibiendo selectivamente las tirosina quinasas Lyn y Bcr-Abl. La inhibición de estas quinasas interrumpe las vías de señalización implicadas en la proliferación y supervivencia celular, lo que lleva a la inducción de la apoptosis en las células cancerosas. This compound se une al sitio de unión al ATP de las quinasas, impidiendo la fosforilación de los objetivos aguas abajo y, por lo tanto, inhibiendo su actividad .
Métodos De Preparación
Bafetinib se sintetiza a través de una serie de reacciones químicas que implican la introducción de varios grupos funcionales para mejorar su eficacia y solubilidad. La ruta sintética incluye los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se forma haciendo reaccionar 4-metil-3-(4-pirimidin-5-ilpirimidin-2-il)anilina con cloruro de 3-(trifluorometil)benzoílo en presencia de una base para formar la amida correspondiente.
Introducción del anillo de pirrolidina: La amida se hace luego reaccionar con (3S)-3-(dimetilamino)pirrolidina en presencia de un agente de acoplamiento para introducir el anillo de pirrolidina.
Modificaciones finales: El producto final se purifica y caracteriza para asegurar su pureza y eficacia
Análisis De Reacciones Químicas
Bafetinib experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo dimetilamino, dando lugar a la formación de derivados N-óxido.
Reducción: El compuesto también puede sufrir reacciones de reducción, particularmente en los anillos de pirimidina, lo que lleva a la formación de derivados dihidropirimidínicos.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el grupo trifluorometilo, dando lugar a la formación de varios derivados sustituidos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados N-óxido, derivados dihidropirimidínicos y derivados sustituidos .
Comparación Con Compuestos Similares
Bafetinib se compara con otros inhibidores de la tirosina quinasa como imatinib, dasatinib, nilotinib y bosutinib. Si bien imatinib fue el primer inhibidor de la tirosina quinasa Bcr-Abl, this compound se desarrolló para abordar la resistencia que surgió con el tratamiento con imatinib. This compound ha demostrado eficacia contra varias mutaciones puntuales en la quinasa Bcr-Abl, con menos efectos adversos y un espectro de quinasas más estrecho, dirigido solo a Lyn y Bcr-Abl .
Compuestos similares incluyen:
Imatinib: El primer inhibidor de la tirosina quinasa Bcr-Abl, utilizado en el tratamiento de la leucemia mieloide crónica.
Dasatinib: Un inhibidor de la tirosina quinasa Bcr-Abl de segunda generación con un espectro de quinasas más amplio.
Nilotinib: Otro inhibidor de la tirosina quinasa Bcr-Abl de segunda generación con mayor eficacia contra mutaciones resistentes a imatinib.
Bosutinib: Un inhibidor de la tirosina quinasa Bcr-Abl de tercera generación con actividad contra múltiples mutaciones de Bcr-Abl
La combinación única de this compound de potencia, selectividad y efectos adversos reducidos lo convierte en un candidato prometedor para el tratamiento de cánceres resistentes a otros inhibidores de la tirosina quinasa.
Propiedades
IUPAC Name |
4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAJMQHJDFTQJ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006512 | |
| Record name | Bafetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859212-16-1 | |
| Record name | Bafetinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859212-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bafetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859212161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bafetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bafetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAFETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVW4Z03I9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bafetinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bafetinib?
A: this compound is a tyrosine kinase inhibitor that primarily targets Bcr-Abl, Lyn, and Fyn kinases [, , , ]. It binds to these kinases and inhibits their activity, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and other cellular processes.
Q2: How does this compound's inhibition of Lyn kinase affect cancer cells?
A2: this compound's inhibition of Lyn kinase has been shown to have various effects on cancer cells, including:
- Reduced proliferation and survival: Studies in melanoma cells have shown that inhibiting Lyn with this compound reduces cell proliferation, migration, and invasiveness []. This is partially attributed to the inhibition of apoptosis and autophagy via the PI3K/Akt pathway.
- Suppressed metastasis: In breast cancer models, this compound was found to reduce Claudin-2 expression, a protein associated with enhanced liver metastasis []. This suggests a potential role for this compound in suppressing breast cancer metastasis to the liver.
Q3: Does this compound affect the immune system?
A: Research suggests that this compound can impact the immune system, specifically by modulating the activity of plasmacytoid dendritic cells (pDCs) []. Inhibiting Fyn and Lyn kinases with this compound significantly reduced IFN-I and pro-inflammatory cytokine production in pDCs following TLR stimulation. This suggests a potential application for this compound in modulating pDC responses in autoimmune diseases.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily found in chemical databases and resources.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided abstracts do not contain details on the spectroscopic characterization of this compound.
A5: The provided research abstracts primarily focus on this compound's biological activity and clinical applications, with limited information on its material properties, catalytic activity, or computational modeling.
Q6: How do structural modifications of this compound impact its activity against Bcr-Abl?
A: this compound was rationally designed based on the structure of Imatinib, with modifications to enhance binding and potency against Bcr-Abl kinase []. While specific details on the SAR of this compound are not provided in the abstracts, it is known to be more potent than Imatinib against a range of Bcr-Abl mutants, except for the T315I mutation [, , ].
A6: The provided research abstracts focus on the preclinical and clinical aspects of this compound, with limited information on its formulation, stability, regulatory aspects, environmental impact, or related topics.
Q7: What is the bioavailability of this compound?
A: While specific bioavailability data is not provided, the research indicates that this compound is orally active [, , ]. Peak concentrations achieved with a 240mg twice-daily dose were found to be lower than those needed for optimal in vitro activity, prompting investigation of higher doses [].
Q8: Does this compound cross the blood-brain barrier?
A: Yes, this compound has been shown to cross the blood-brain barrier, reaching concentrations sufficient to suppress Bcr-Abl-positive cells []. This characteristic makes it a potential therapeutic candidate for treating brain tumors.
Q9: What is the in vitro activity of this compound against Bcr-Abl positive leukemia cells?
A: this compound demonstrates potent in vitro activity against Bcr-Abl positive leukemia cells, being 25- to 55-fold more potent than Imatinib []. It effectively inhibits the growth of most Bcr-Abl mutants, with the notable exception of the T315I mutation.
Q10: What is the in vivo efficacy of this compound in preclinical models of glioblastoma multiforme?
A: Preclinical studies using mouse models have demonstrated that this compound inhibits the growth of glioblastoma multiforme [, ]. The research suggests that targeting Lyn and Fyn kinase pathways with this compound holds therapeutic potential for this aggressive brain tumor.
Q11: Has this compound been tested in clinical trials for chronic lymphocytic leukemia (CLL)?
A: Yes, a pilot phase II clinical trial investigated this compound in patients with relapsed or refractory CLL []. While no objective responses were observed based on IWCLL 2008 criteria, partial nodal responses were seen in a subset of patients. The study also highlighted the need for higher doses to achieve therapeutic concentrations.
Q12: Is resistance to this compound a concern?
A: Similar to other tyrosine kinase inhibitors, resistance to this compound is a potential concern. While it is effective against many Bcr-Abl mutations that confer resistance to Imatinib, it is ineffective against the T315I mutation [, , ]. This highlights the need for continuous monitoring and alternative therapeutic strategies for patients who develop resistance.
Q13: What are the common adverse events associated with this compound?
A: Clinical trials investigating this compound have reported generally mild to moderate adverse events [, ]. The most common side effects include fatigue, nausea, and elevated liver enzymes. Notably, one patient with Parkinson's disease experienced symptom worsening, warranting further investigation.
A13: The provided research abstracts primarily focus on this compound's mechanism of action, preclinical efficacy, and clinical trial results. They do not provide detailed information on drug delivery, biomarkers, or analytical techniques specific to this compound.
A13: The provided research abstracts do not cover these specific aspects of this compound in detail.
Q14: Are there alternative treatments for Bcr-Abl positive leukemia?
A14: Yes, several other tyrosine kinase inhibitors have been developed and approved for treating Bcr-Abl positive leukemia. These include:
- Second-generation TKIs: Dasatinib, Nilotinib, and Bosutinib are second-generation TKIs that are more potent than Imatinib and effective against some Imatinib-resistant mutations [, , , ].
- Third-generation TKIs: Ponatinib is a third-generation TKI specifically designed to overcome the T315I mutation, which confers resistance to most other TKIs [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


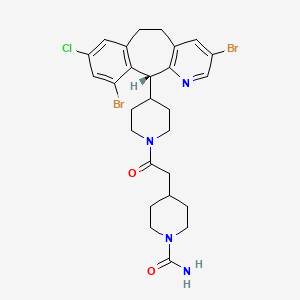

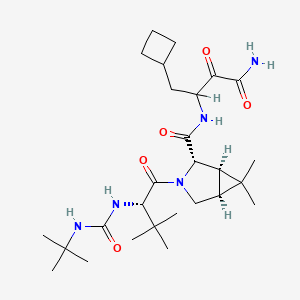
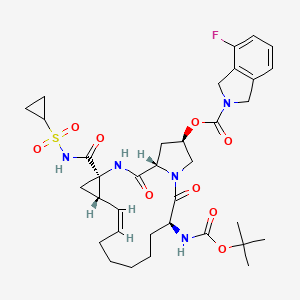
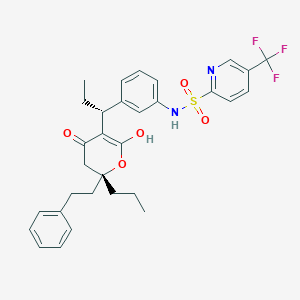
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B1684567.png)
